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Compound of Interest

Compound Name: 3-(Methylamino)isonicotinic Acid

Cat. No.: B1530592

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-(Methylamino)isonicotinic Acid. In the absence of directly published experimental
spectra for this specific molecule, this document synthesizes data from closely related analogs
and foundational spectroscopic principles to offer a robust predictive analysis. This approach is
designed to empower researchers in identifying and characterizing this compound.

Molecular Structure and Key Features

3-(Methylamino)isonicotinic acid is a derivative of isonicotinic acid, featuring a methylamino
substituent at the 3-position. This substitution pattern is crucial as it influences the electronic
environment of the pyridine ring and, consequently, its spectroscopic signatures.

Caption: Molecular structure of 3-(Methylamino)isonicotinic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR spectra of 3-(Methylamino)isonicotinic Acid are
detailed below.
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'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methyl group, the amine proton, and the carboxylic acid proton.

Predicted *H NMR Data (in DMSO-de)
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Chemical Shift

Multiplicity
(ppm)

Integration

Assignment

Rationale

1H

H-2

The proton at
position 2 is
adjacent to the
ring nitrogen,
leading to a
downfield shift.

1H

This proton is
ortho to the
carboxylic acid
group and is
expected to be a
doublet.

1H

H-5

Coupled to H-6,
this proton will
appear as a
doublet.

3H

-NHCH:s

The methyl
protons will
appear as a

singlet.

~5.0-6.0 brs

1H

-NH

The amine
proton signal is
often broad and
its chemical shift

can vary.

>12.0 brs

1H

-COOH

The carboxylic
acid proton is
typically a broad
singlet at a very
downfield

chemical shift.
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Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 3-(Methylamino)isonicotinic Acid in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

e Acquisition Parameters:

o

Acquire a standard one-dimensional proton spectrum.

[e]

Set a spectral width of -2 to 16 ppm.

o

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak of DMSO-de at 2.50 ppm.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted 3C NMR Data (in DMSO-ds)
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Chemical Shift (ppm) Assignment Rationale

The carboxylic acid carbon is
~168 -COOH _ _

highly deshielded.

The carbon bearing the
~150 C-4 _ _

carboxylic acid group.

The carbon adjacent to the
~148 C-2 _ _

ring nitrogen.

The carbon attached to the
~140 C-3 _

methylamino group.
~125 C-6 Aromatic carbon.
~120 C-5 Aromatic carbon.
~30 -NHCHs The methyl carbon.

Experimental Protocol: 13C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.

¢ Instrumentation: A 100 MHz or higher field NMR spectrometer.

e Acquisition Parameters:

[¢]

o

o

[¢]

Infrared (IR) Spectroscopy

Acquire a proton-decoupled 13C spectrum.

Set a spectral width of 0 to 200 ppm.

A larger number of scans will be required compared to *H NMR (e.g., 1024 or more).

Reference the spectrum to the DMSO-de solvent peak at 39.52 ppm.

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad O-H stretch (carboxylic acid)

~3350 Medium N-H stretch (secondary amine)

~3050 Weak C-H stretch (aromatic)

~2950 Weak C-H stretch (aliphatic)

~1700 Strong C=0 stretch (carboxylic acid)

~1600, ~1480 Medium-Strong c=c anfj C_:N stretches
(aromatic ring)

~1300 Medium C-N stretch

Experimental Protocol: IR Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of
the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the sample in the spectrometer and record the sample spectrum.
o The spectrum is typically recorded over the range of 4000 to 400 cm™1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.
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Predicted Mass Spectrometry Data

e Molecular lon (M*): The expected exact mass of 3-(Methylamino)isonicotinic Acid
(C7HsN202) is 152.0586 g/mol . A high-resolution mass spectrometer should detect a peak
corresponding to this mass.

o Key Fragmentation Pathways:
o Loss of H20 (18 Da) from the carboxylic acid group.
o Loss of COOH (45 Da) to give a fragment at m/z 107.

o Decarboxylation (loss of COz2, 44 Da) to give a fragment at m/z 108.

[M-H20]*

m/z = 134
/2()'

[M-COOH]*
*‘

[M]*
m/z = 152

m/z = 107

[M-CO2]*
m/z = 108

Click to download full resolution via product page
Caption: Predicted Mass Spectrometry Fragmentation of 3-(Methylamino)isonicotinic Acid.
Experimental Protocol: Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by liquid chromatography (LC-MS).

« lonization: Electrospray ionization (ESI) is a suitable technique for this polar molecule, likely
in positive ion mode.

e Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is
recommended for accurate mass measurement.
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e Tandem MS (MS/MS): To confirm the structure, the molecular ion (m/z 152) can be isolated
and fragmented to observe the characteristic daughter ions.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 3-(Methylamino)isonicotinic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1530592#spectroscopic-data-nmr-ir-
mass-spec-of-3-methylamino-isonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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